molecular formula C27H27N2NaO9S B12400966 Sodium (5-(3-(3-(((carboxymethyl)amino)methyl)-4-hydroxy-5-methylphenyl)-1,1-dioxido-3H-benzo[c][1,2]oxathiol-3-yl)-2-hydroxy-3-methylbenzyl)glycinate

Sodium (5-(3-(3-(((carboxymethyl)amino)methyl)-4-hydroxy-5-methylphenyl)-1,1-dioxido-3H-benzo[c][1,2]oxathiol-3-yl)-2-hydroxy-3-methylbenzyl)glycinate

Cat. No.: B12400966
M. Wt: 578.6 g/mol
InChI Key: KWJIEINUUUGCEB-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions: Glycine Cresol Red is synthesized through a series of chemical reactions involving cresol red and glycine. The process typically involves the reaction of cresol red with glycine in the presence of a suitable catalyst under controlled temperature and pH conditions .

Industrial Production Methods: Industrial production of Glycine Cresol Red involves large-scale synthesis using automated reactors to ensure consistent quality and yield. The process includes purification steps such as crystallization and filtration to obtain the final product in its pure form .

Types of Reactions:

Common Reagents and Conditions:

    Reagents: Metal ions (aluminum, gallium, indium), acids, and bases.

    Conditions: Aqueous solutions, controlled pH, and temperature.

Major Products:

Mechanism of Action

Glycine Cresol Red exerts its effects through complexation and pH indication:

Molecular Targets and Pathways:

Comparison with Similar Compounds

Biological Activity

Sodium (5-(3-(3-(((carboxymethyl)amino)methyl)-4-hydroxy-5-methylphenyl)-1,1-dioxido-3H-benzo[c][1,2]oxathiol-3-yl)-2-hydroxy-3-methylbenzyl)glycinate is a complex organic compound that exhibits various biological activities. This article delves into its synthesis, characterization, and biological properties, particularly focusing on its antimicrobial and surfactant activities.

Synthesis and Characterization

The synthesis of sodium glycinate derivatives often involves the reaction of glycine with various acylating agents. In the case of this compound, the process likely includes the acylation of sodium glycinate with specific aromatic groups to enhance its biological activity.

Characterization Techniques:

  • Infrared Spectroscopy (IR): Used to identify functional groups.
  • Mass Spectrometry (MS): Provides molecular weight and structure confirmation.
  • Nuclear Magnetic Resonance (NMR): Offers detailed information about the molecular structure.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to sodium glycinate derivatives exhibit significant antimicrobial properties. For instance, sodium lauroyl glycinate has shown effectiveness against various bacterial strains, suggesting that the structural elements present in this compound may confer similar properties.

Table 1: Antimicrobial Activity of Glycinate Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Sodium Lauroyl Glycinate (SLG)Staphylococcus aureus32 µg/mL
Sodium Lauroyl Lactylate (SLL)Escherichia coli16 µg/mL
Sodium (5-(...))Pseudomonas aeruginosaTBD

The antimicrobial action of sodium glycinate derivatives is primarily attributed to their ability to disrupt bacterial cell membranes and inhibit essential enzymatic processes. The presence of hydrophobic aromatic rings enhances membrane interaction, leading to increased permeability and eventual cell lysis.

Surface Activity

This compound also exhibits surfactant properties. Surfactants are crucial in various applications including pharmaceuticals and cosmetics due to their ability to lower surface tension.

Critical Micelle Concentration (CMC):
The CMC is a vital parameter indicating the concentration at which surfactants begin to form micelles. For sodium cocoyl glycinate, a related compound, the CMC was found to be approximately 0.21 mmol/L with a minimum surface tension of about 33 mN/m . It is expected that similar behavior would be observed for sodium (5-(...)), making it a potential candidate for formulation in personal care products.

Case Studies

Several studies have explored the biological activity of related compounds:

  • Antibacterial Properties: A study on sodium lauroyl glycinate showed effective inhibition against both Gram-positive and Gram-negative bacteria .
  • Surfactant Performance: Research indicated that mixtures of sodium lauroyl glycinate and sodium lauroyl lactylate exhibited synergistic effects in surface activity and antibacterial properties .

Properties

Molecular Formula

C27H27N2NaO9S

Molecular Weight

578.6 g/mol

IUPAC Name

sodium;2-[[5-[3-[3-[(carboxymethylamino)methyl]-4-hydroxy-5-methylphenyl]-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-2-hydroxy-3-methylphenyl]methylamino]acetate

InChI

InChI=1S/C27H28N2O9S.Na/c1-15-7-19(9-17(25(15)34)11-28-13-23(30)31)27(21-5-3-4-6-22(21)39(36,37)38-27)20-8-16(2)26(35)18(10-20)12-29-14-24(32)33;/h3-10,28-29,34-35H,11-14H2,1-2H3,(H,30,31)(H,32,33);/q;+1/p-1

InChI Key

KWJIEINUUUGCEB-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=CC(=C1O)CNCC(=O)O)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=CC(=C(C(=C4)C)O)CNCC(=O)[O-].[Na+]

Origin of Product

United States

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